N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
Description
This compound features a tetrahydroquinolinone core substituted with an isopentyl group at position 1, a ketone at position 2, and an acetamide group at position 6 bearing an o-tolyloxy (2-methylphenoxy) moiety.
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16(2)12-13-25-20-10-9-19(14-18(20)8-11-23(25)27)24-22(26)15-28-21-7-5-4-6-17(21)3/h4-7,9-10,14,16H,8,11-13,15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVFIRGBMJPNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core is then functionalized with the isopentyl group and the o-tolyloxyacetamide moiety through subsequent reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide has shown potential biological activities, including antimicrobial and antiviral properties. It can be used in the development of new drugs targeting various pathogens.
Medicine: The compound's biological activities make it a candidate for drug development. It can be explored for its potential therapeutic effects in treating diseases such as cancer, infectious diseases, and inflammatory conditions.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Tetrahydroquinolinone Cores
Compound (S/R)-35 ()
- Core: Tetrahydroquinolinone with a thiophene-2-carboximidamide substituent at position 4.
- The isopentyl chain is substituted with a pyrrolidine-derived alkyl group.
- Physicochemical Properties :
- Higher molecular weight (369.2 g/mol) compared to the target compound due to the pyrrolidine and thiophene groups.
- Chiral separation via supercritical fluid chromatography (SFC) highlights stereochemical sensitivity, suggesting the target compound’s isopentyl group may influence enantiomer stability .
2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide ()
- Core: Tetrahydroquinolinone with a chlorinated acetamide at position 5.
- Key Differences : The o-tolyloxy group in the target compound is replaced by a chlorine atom, increasing electrophilicity and reactivity (e.g., nucleophilic substitution). The methylene linker in this analogue may reduce steric hindrance compared to the target’s direct acetamide attachment .
Analogues with Heterocyclic Cores and Acetamide Linkages
Coumarin-Based Acetamides ()
- Example : N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides.
- Key Differences: The coumarin core introduces a planar aromatic system, contrasting with the non-aromatic tetrahydroquinolinone. The 4-methylcoumarin-7-yloxy group may enhance UV absorption and π-π stacking compared to the o-tolyloxy group in the target compound .
Quinoxaline Derivatives ()
- Example: N-(2,3-diphenylquinoxalin-6-yl)acetamides.
- Substituents like chlorophenyl and pyrimidine groups introduce electronegativity, differing from the target’s lipophilic o-tolyloxy group .
Morpholinone Derivatives ()
- Example : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide.
- Key Differences: The morpholinone ring introduces an oxygen-rich environment, improving solubility in polar solvents.
Functional Group Comparisons
Acetamide Substituents
- : Compounds like 2-T (triazol-4-yl-acetamide) and IK (hydroxy-indolylidene-acetic acid) feature heterocyclic or acidic groups, which may alter solubility (e.g., IK’s carboxylic acid vs. the target’s neutral acetamide) .
- : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide includes a benzodioxin group, offering additional hydrogen-bond acceptors compared to the target’s simpler o-tolyloxy .
Alkyl/Aryl Substituents
- The isopentyl group in the target compound provides moderate lipophilicity (logP ~3–4 estimated), whereas analogues with naphthyl (, compound 18) or phenethyl groups (compound 2) may exhibit higher logP values .
Biological Activity
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide is a synthetic compound that belongs to the tetrahydroquinoline class of compounds. This compound has gained attention due to its potential biological activities, which include antimicrobial, neuroprotective, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a tetrahydroquinoline core, which is known for its diverse pharmacological activities. The presence of an isopentyl group and an o-tolyloxy moiety contributes to its unique chemical properties. The molecular formula can be represented as , with a molecular weight of approximately 302.4 g/mol.
1. Antimicrobial Activity
Preliminary studies suggest that compounds with tetrahydroquinoline structures often exhibit antimicrobial properties. The sulfonamide derivatives related to this compound have been shown to inhibit bacterial growth effectively. For instance, sulfonamides are known for their antibacterial effects due to their ability to interfere with folic acid synthesis in bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity | Reference |
|---|---|---|
| Sulfonamide Derivative A | Moderate | |
| Sulfonamide Derivative B | High | |
| N-(1-isopentyl-2-oxo-THQ) | Potentially High | Current Study |
2. Neuroprotective Effects
Research indicates that tetrahydroquinoline derivatives may possess neuroprotective properties. In vitro studies have demonstrated that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting their potential use in treating neurodegenerative diseases .
Case Study: Neuroprotection in Alzheimer's Disease
A study involving tetrahydroquinoline derivatives showed significant reductions in markers of neuronal damage in models of Alzheimer's disease. These findings highlight the potential therapeutic applications of N-(1-isopentyl-2-oxo-THQ) in neurodegenerative conditions .
3. Anti-inflammatory Properties
The compound's structure suggests it may modulate inflammatory pathways. Tetrahydroquinoline derivatives have been associated with decreased levels of pro-inflammatory cytokines in various models.
Mechanism of Action
The anti-inflammatory effects are thought to arise from the inhibition of NF-kB signaling pathways and the modulation of cytokine release from immune cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Tetrahydroquinoline Core : Starting from appropriate precursors such as homophthalic anhydride and amines.
- Functionalization : Introduction of the isopentyl group and o-tolyloxy moiety through alkylation reactions.
- Final Acetylation : Acetylation to form the final amide product.
Table 2: Synthesis Steps Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of tetrahydroquinoline core |
| 2 | Alkylation | Addition of isopentyl group |
| 3 | Acetylation | Formation of final amide |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with N-(1-isopentyl-2-oxo-THQ). Specifically:
- In vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.
- Derivatization : Exploring modifications to enhance potency and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
